2,2,2-Trideuterio-1-phenylethanol

Catalog No.
S1514988
CAS No.
17537-32-5
M.F
C8H10O
M. Wt
125.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trideuterio-1-phenylethanol

CAS Number

17537-32-5

Product Name

2,2,2-Trideuterio-1-phenylethanol

IUPAC Name

2,2,2-trideuterio-1-phenylethanol

Molecular Formula

C8H10O

Molecular Weight

125.18 g/mol

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3

InChI Key

WAPNOHKVXSQRPX-FIBGUPNXSA-N

SMILES

CC(C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)O

Stereospecific Oxygen Rearrangement in the Reduction of Optically Pure Methyl Mandelate to Phenylethanol Isomers

Scientific Field: Organic Chemistry

Application Summary: This research involved the synthesis of the enantiomerically pure substrate ®-2-phenylethanol-1,1,2-d3 . The study was part of ongoing research on stereoselective enzymatic reactions .

Methods of Application: The reaction product was distilled at 95°C and 2 torr .

Results: The reduction of methyl (S)-(+)-mandelate produced the expected 2-phenylethanol and the unexpected optically pure 1-phenylethanol .

Enantioselective Biotransformations of (R,S)-1-Phenylethanol

Scientific Field: Biocatalysis

Application Summary: This study involved the enantioselective biotransformations of (R,S)-1-phenylethanol using various catalytic systems . The systems contained ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .

Methods of Application: The study used Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF 4] to obtain enantiomerically pure 1-phenylethyl acetate .

Results: The enantiomeric excess of products was ee p = 98.9%, with a conversion c = 40.1%, and a high value of enantioselectivity E > 200 . The use of ionic liquids allowed the enzyme to be reused in 5 reaction cycles, ensuring the high operational stability of the protein .

Biosynthesis of Fragrance 2-Phenylethanol from Sugars

Scientific Field: Bioengineering

Application Summary: This study aimed to synthesize 2-phenylethanol from various carbon sources using solvent-tolerant Pseudomonas putida DOT-T1E derivatives .

Methods of Application: The study involved the identification of the limiting step in the biosynthesis of phenylalanine and its conversion to 2-PE in the P. putida chassis . The study also generated mutant derivatives that are more efficient .

2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, characterized by the presence of three deuterium atoms at the methyl group. Its molecular formula is C8H7D3OC_8H_7D_3O and it has a molecular weight of approximately 126.19 g/mol. This compound is notable for its unique isotopic composition, which can influence its physical and chemical properties compared to its non-deuterated counterpart. The compound appears as a colorless liquid and is often utilized in various scientific research applications, particularly in studies involving isotopic labeling.

2,2,2-Trideuterio-1-phenylethanol's primary function is as an isotopic tracer. Due to the presence of deuterium, its behavior can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows scientists to track the movement and transformation of the molecule within a system, providing valuable insights into reaction mechanisms, metabolic pathways, and other biological processes [].

Typical of alcohols, including:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form styrene, similar to 1-phenylethanol.
  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: It can react with carboxylic acids to form esters, which are important in organic synthesis.

The presence of deuterium alters reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies.

While specific biological activity data for 2,2,2-trideuterio-1-phenylethanol is limited, its parent compound, 1-phenylethanol, exhibits various biological activities. It has been noted for its role as a metabolite in certain organisms and may have antimicrobial properties. The deuterated form may also influence metabolic pathways due to the kinetic isotope effect, potentially altering its pharmacokinetics and biological interactions.

Synthesis of 2,2,2-trideuterio-1-phenylethanol typically involves the following methods:

  • Reduction of Acetophenone: Acetophenone can be selectively reduced using deuterated reducing agents such as sodium borodeuteride.
    Acetophenone+NaBD42 2 2 Trideuterio 1 phenylethanol\text{Acetophenone}+\text{NaBD}_4\rightarrow \text{2 2 2 Trideuterio 1 phenylethanol}
  • Organometallic Reactions: The reaction of benzaldehyde with deuterated methylmagnesium halides (Grignard reagents) can yield the desired alcohol.
  • Asymmetric Hydrogenation: Utilizing Noyori catalysts under controlled conditions can provide high enantiomeric excess for the synthesis of chiral forms.

The applications of 2,2,2-trideuterio-1-phenylethanol include:

  • Isotopic Labeling: Used in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.
  • Pharmaceutical Research: Investigated for potential effects on drug metabolism and pharmacokinetics.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis processes where deuterated compounds are required.

Interaction studies involving 2,2,2-trideuterio-1-phenylethanol focus on its behavior in biological systems and its interaction with enzymes or receptors. The presence of deuterium may alter binding affinities and reaction rates compared to non-deuterated compounds. These studies are crucial for understanding the impact of isotopic substitution on biological activity and pharmacodynamics.

Similar compounds to 2,2,2-trideuterio-1-phenylethanol include:

Compound NameFormulaCharacteristics
1-PhenylethanolC8H10OC_8H_{10}ONon-deuterated form; widely used in industry.
2-PhenylethanolC8H10OC_8H_{10}OAchiral isomer; different physical properties.
α-Methylbenzyl alcoholC8H10OC_8H_{10}OSimilar structure; used in flavoring and fragrance.
1,3-Diphenylpropan-1-oneC15H14OC_{15}H_{14}ORelated aromatic compound; used in organic synthesis.

Uniqueness

The uniqueness of 2,2,2-trideuterio-1-phenylethanol lies in its isotopic labeling which provides insights into reaction mechanisms through kinetic isotope effects that are not observable with non-deuterated analogs. This makes it particularly valuable in advanced chemical research and metabolic studies where tracking molecular behavior is essential.

Catalytic Hydrogenation Approaches

Alumina-Supported Cobalt Catalysis for β-Position Deuteration

Alumina-supported cobalt catalysts have demonstrated exceptional efficacy in the selective deuteration of phenylethanol derivatives, particularly for achieving precise isotopic incorporation at the β-position relative to the phenyl ring. The catalytic system employs cobalt nanoparticles dispersed on gamma-alumina supports, which facilitate the selective reduction of carbonyl precursors while maintaining high deuterium incorporation rates. The fundamental mechanism involves the adsorption of acetophenone precursors onto the cobalt catalyst surface, followed by sequential deuterium addition to the carbonyl carbon, resulting in the formation of the desired deuterated alcohol product.

Research investigations have established that the alumina support plays a crucial role in enhancing catalyst stability and preventing over-reduction to unwanted ethylbenzene derivatives. The interaction between cobalt particles and the alumina surface creates optimal conditions for selective hydrogenation while maintaining the structural integrity of the phenyl ring system. Temperature-programmed reduction studies have revealed that alumina-supported cobalt catalysts exhibit distinct reduction profiles, with multiple peaks corresponding to different cobalt oxide phases interacting with the support material.

The optimization of reaction conditions requires careful control of temperature, pressure, and deuterium gas flow rates to achieve maximum isotopic incorporation. Experimental data indicates that reaction temperatures between 25 and 50 degrees Celsius, combined with hydrogen/deuterium pressures of 1 to 3 atmospheres, provide optimal conditions for selective deuteration. Under these conditions, researchers have achieved deuterium incorporation rates exceeding 90 percent, with high selectivity for the β-position deuteration pattern characteristic of 2,2,2-trideuterio-1-phenylethanol.

ParameterOptimal RangeDeuterium Incorporation (%)Selectivity
Temperature25-50°C>90High
Pressure1-3 atm85-95Excellent
Flow Rate100 NmL/min89Good

The characterization of synthesized products through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirms the successful incorporation of deuterium atoms at the intended positions. Mass spectrometric analysis reveals molecular ion peaks consistent with the theoretical mass of the deuterated compound, while proton nuclear magnetic resonance spectroscopy demonstrates the absence of signals corresponding to the replaced hydrogen atoms.

Palladium-Mediated C–H Activation in HFIP/D₂O Mixtures

Palladium-catalyzed deuteration methodologies utilizing hexafluoroisopropanol and deuterium oxide solvent mixtures represent a significant advancement in the field of late-stage isotopic labeling. This approach employs palladium catalysts in combination with specialized ligand systems to achieve nondirected deuteration of aromatic compounds, including phenylethanol derivatives. The catalytic system demonstrates exceptional functional group tolerance, enabling the deuteration of complex substrates without compromising the integrity of sensitive functional groups present in the molecular structure.

The development of novel nitrogen-nitrogen bidentate ligands containing nitrogen-acylsulfonamide groups has proven instrumental in achieving high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms. These ligands facilitate the formation of stable palladium complexes that can effectively mediate the exchange of aromatic hydrogen atoms with deuterium from the deuterium oxide solvent. The reversible nature of the carbon-hydrogen activation step ensures high deuterium incorporation rates while maintaining selectivity for aromatic positions.

Experimental investigations have demonstrated that a 7:3 deuterium oxide to hexafluoroisopropanol solvent mixture provides optimal conditions for deuteration reactions. This solvent combination offers several advantages, including enhanced substrate solubility, improved catalyst stability, and efficient deuterium transfer from the deuterium oxide component to the substrate molecule. The use of deuterium oxide as a deuterium source is particularly attractive due to its accessibility and cost-effectiveness compared to more specialized deuterated reagents.

The scope of this methodology extends to various aromatic substrates, with particular success demonstrated for electron-rich and electron-poor arenes. For phenylethanol derivatives, the method enables selective deuteration of aromatic positions while preserving the stereochemical integrity of the alcohol center. Reaction conditions typically involve temperatures between 80 and 120 degrees Celsius, with reaction times ranging from 12 to 48 hours depending on the substrate electronics and desired degree of deuteration.

Microbial Deuteration Techniques

Reductive Deuteration with Bacterial Strains

Biological deuteration approaches utilizing bacterial strains have emerged as powerful alternatives to traditional chemical methods for the preparation of isotopically labeled compounds. These biocatalytic systems offer several advantages, including mild reaction conditions, high selectivity, and environmental compatibility. The development of engineered bacterial strains capable of producing deuterated metabolites has opened new possibilities for the synthesis of 2,2,2-trideuterio-1-phenylethanol through bioconversion pathways.

The fundamental principle underlying microbial deuteration involves the incorporation of deuterium-labeled cofactors into enzymatic reduction processes. Bacterial strains are cultivated in deuterium oxide-enriched media, leading to the biosynthesis of deuterated nicotinamide adenine dinucleotide hydride cofactors that subsequently participate in reductive transformations. This approach enables the selective introduction of deuterium atoms at specific positions within the target molecule while maintaining the stereochemical preferences inherent to enzymatic processes.

Research has demonstrated the successful application of hydrogen gas-driven recycling systems for the regeneration of deuterated cofactors in bacterial cultures. These systems employ hydrogenase enzymes to catalyze the reduction of nicotinamide adenine dinucleotide with hydrogen gas in the presence of deuterium oxide, generating the deuterated cofactor necessary for subsequent reduction reactions. The continuous regeneration of cofactors ensures sustained deuteration activity and enables preparative-scale synthesis of deuterated products.

The optimization of bacterial deuteration systems requires careful consideration of growth conditions, deuterium oxide concentrations, and substrate feeding strategies. Typical cultivation protocols involve growing bacterial strains in media containing 90 to 99 percent deuterium oxide, with substrate concentrations maintained at levels that do not inhibit cellular metabolism. Under these conditions, bacterial strains can achieve deuterium incorporation rates exceeding 95 percent while maintaining high cell viability and metabolic activity.

Enzymatic Pathways for Selective Isotopic Labeling

Enzymatic deuteration pathways offer unparalleled selectivity for the preparation of isotopically labeled compounds, enabling the precise control of deuterium incorporation at specific molecular positions. The application of alcohol dehydrogenases and ketoreductases for the synthesis of deuterated phenylethanol derivatives has been extensively investigated, with particular success demonstrated for the preparation of both stereoisomers of deuterated 1-phenylethanol. These enzymatic systems exploit the inherent stereoselectivity of biocatalysts to achieve enantioselective deuteration while maintaining high isotopic incorporation rates.

The mechanism of enzymatic deuteration involves the reduction of carbonyl substrates using deuterated nicotinamide adenine dinucleotide hydride cofactors, resulting in the transfer of deuterium atoms to the substrate molecule. Different enzyme variants exhibit distinct stereochemical preferences, enabling the selective preparation of either (S)-configured or (R)-configured deuterated products. For the synthesis of 2,2,2-trideuterio-1-phenylethanol, the selection of appropriate enzyme variants is crucial for achieving the desired stereochemical outcome.

The development of cofactor recycling systems has significantly enhanced the practical applicability of enzymatic deuteration methods. These systems employ formate dehydrogenase or glucose dehydrogenase enzymes to regenerate the deuterated nicotinamide adenine dinucleotide hydride cofactor from its oxidized form, enabling catalytic turnover and reducing cofactor consumption. The integration of cofactor recycling with deuteration enzymes creates a self-sustaining system capable of achieving high conversion rates while minimizing reagent costs.

Experimental protocols for enzymatic deuteration typically involve the use of immobilized enzyme preparations to facilitate product separation and enzyme recovery. The enzymes are immobilized on solid supports such as agarose beads or silica particles, enabling their reuse in multiple reaction cycles. Reaction conditions are optimized to maintain enzyme stability while maximizing deuteration efficiency, with typical temperatures ranging from 25 to 37 degrees Celsius and pH values between 7.0 and 8.5.

Enzyme TypeStereoselectivityDeuterium Incorporation (%)Enantioselectivity (%)
(S)-selective ADHS-configuration≥93≥99
(R)-selective ADHR-configuration≥93≥99
KetoreductaseVariable85-95>95

Organometallic Reduction Strategies

LiAlD₄-Mediated Deuteration of Carbonyl Precursors

Lithium aluminum deuteride represents one of the most widely employed reducing agents for the preparation of deuterated alcohols from carbonyl precursors. The application of this organometallic hydride to the synthesis of 2,2,2-trideuterio-1-phenylethanol involves the reduction of acetophenone derivatives in anhydrous solvents under carefully controlled conditions. The reaction mechanism proceeds through the nucleophilic attack of the deuteride anion on the carbonyl carbon, followed by protonation to yield the deuterated alcohol product.

The stereochemical outcome of lithium aluminum deuteride reductions depends significantly on the structure of the starting material and the reaction conditions employed. For the preparation of 2,2,2-trideuterio-1-phenylethanol, the use of appropriately substituted acetophenone precursors enables the selective introduction of deuterium atoms at the methyl group while preserving the alcohol functionality. The reduction typically proceeds with high yields and excellent deuterium incorporation rates when conducted under anhydrous conditions with exclusion of atmospheric moisture.

Optimization of reaction conditions requires careful attention to solvent selection, temperature control, and work-up procedures. Tetrahydrofuran serves as the preferred solvent for these reductions due to its ability to coordinate with the lithium cation and enhance the nucleophilicity of the deuteride reagent. Reaction temperatures are typically maintained between -78 and 0 degrees Celsius to ensure selective reduction while minimizing side reactions and decomposition pathways.

The work-up procedure for lithium aluminum deuteride reductions involves careful quenching of excess reagent with deuterium oxide or deuterated alcohols to prevent unwanted hydrogen incorporation. This step is critical for maintaining the isotopic purity of the final product and ensuring complete deuterium incorporation at the intended positions. Subsequent purification through distillation or chromatographic methods enables the isolation of pure 2,2,2-trideuterio-1-phenylethanol with high isotopic enrichment.

Stereoselective Reduction of Methyl Mandelate Derivatives

The stereoselective reduction of methyl mandelate derivatives provides an alternative synthetic approach for the preparation of deuterated phenylethanol compounds with defined stereochemical configurations. This methodology exploits the inherent chirality of mandelate precursors to direct the stereochemical outcome of the reduction process while simultaneously incorporating deuterium atoms at specific positions. The approach is particularly valuable for the synthesis of enantiomerically pure deuterated products required for mechanistic studies and pharmaceutical applications.

The synthesis typically begins with the preparation of optically active methyl mandelate mesylates, which serve as activated precursors for subsequent reduction reactions. The mesylate leaving group facilitates the reduction process by enhancing the electrophilicity of the carbon center and promoting nucleophilic attack by deuteride reagents. The stereochemical configuration of the starting material determines the absolute configuration of the final deuterated product, enabling the preparation of either enantiomer of 2,2,2-trideuterio-1-phenylethanol.

Experimental investigations have revealed that the reduction of methyl (S)-(+)-O-mesylmandelate with lithium aluminum deuteride yields a mixture of deuterated products, with the major component being 1,1,2-trideuterio-2-phenylethanol and a minor component being 2,2,2-trideuterio-1-phenylethanol. The formation of these regioisomers results from competing reaction pathways involving different modes of nucleophilic attack on the activated precursor. Gas chromatographic analysis reveals that the product distribution typically favors the 1,1,2-deuterated isomer in a 9:1 ratio relative to the 2,2,2-deuterated compound.

The stereochemical outcome of these reductions can be influenced by reaction conditions, including temperature, solvent, and the presence of coordinating additives. Lower reaction temperatures tend to favor the formation of the thermodynamically more stable product, while higher temperatures may lead to increased formation of kinetic products. The use of coordinating solvents such as tetrahydrofuran or diethyl ether can affect the aggregation state of the lithium aluminum deuteride reagent and influence the selectivity of the reduction process.

Starting MaterialMajor ProductMinor ProductRatioOptical Rotation
(S)-(+)-Mesylate1,1,2-trideuterio-2-phenylethanol2,2,2-trideuterio-1-phenylethanol9:1[α]D +0.42°
Product IsolationMethodYield (%)PurityDeuterium Content
Distillation95°C, 2 torr80>95%>99% D

The purification and characterization of the deuterated products requires specialized analytical techniques capable of distinguishing between the different regioisomers and determining their isotopic compositions. Gas chromatography coupled with mass spectrometry provides the necessary resolution for separating the closely related deuterated compounds while simultaneously confirming their molecular weights and fragmentation patterns. Nuclear magnetic resonance spectroscopy serves as a complementary technique for determining the positions of deuterium incorporation and assessing the stereochemical purity of the isolated products.

The substitution of hydrogen with deuterium in 2,2,2-trideuterio-1-phenylethanol introduces measurable isotopic effects without significantly altering the compound’s steric or electronic properties. This balance makes it an indispensable tool for studying biochemical pathways and molecular interactions.

Pharmaceutical and Metabolic Studies

Deuterium labeling has emerged as a critical strategy for optimizing drug candidates and understanding their biological trajectories.

Deuterium-Enhanced Drug Stability and Pharmacokinetics

The kinetic isotope effect (KIE) arising from deuterium substitution slows metabolic degradation by strengthening carbon-deuterium bonds relative to carbon-hydrogen bonds. For 2,2,2-trideuterio-1-phenylethanol, this effect manifests in prolonged half-lives during in vivo studies. Enzymatic oxidation at the β-carbon, a common metabolic pathway for alcohols, is attenuated due to the higher activation energy required for C-D bond cleavage [3] [6].

Table 1: Comparative Half-Lives of Phenylethanol and Its Deuterated Analog

CompoundHalf-Life (Hours)Metabolic Pathway Affected
1-Phenylethanol2.1 ± 0.3β-Hydroxylation
2,2,2-Trideuterio-1-phenylethanol4.8 ± 0.5β-Deuterium Oxidation

Data derived from rodent models show a 2.3-fold increase in half-life for the deuterated compound, underscoring its potential to improve drug bioavailability [3] .

Metabolic Pathway Tracing in ADME Analyses

In absorption, distribution, metabolism, and excretion (ADME) studies, 2,2,2-trideuterio-1-phenylethanol serves as a tracer for identifying phase I and II metabolic products. Liquid chromatography-mass spectrometry (LC-MS) distinguishes deuterated metabolites from endogenous compounds, enabling precise mapping of oxidation and conjugation pathways. For instance, deuterium retention in glucuronidated derivatives confirms hepatic processing without isotopic scrambling [3] [6].

Table 2: Metabolic Products Identified in Human Hepatocyte Studies

MetaboliteDetection MethodDeuterium Retention (%)
Phenylethanol-glucuronideLC-MS/MS0
2,2,2-Trideuterio-phenylethanol-glucuronideLC-MS/MS98.2 ± 1.4

These findings validate the compound’s utility in tracking enterohepatic recirculation and enzyme-specific processing [3].

Mechanistic Investigations

Deuterium labeling provides atomic-level insights into reaction mechanisms and transition states.

Reaction Kinetics and Transition State Analysis

The primary kinetic isotope effect (^D^k) for 2,2,2-trideuterio-1-phenylethanol in oxidation reactions reveals details about rate-determining steps. In cytochrome P450-mediated hydroxylation, a ^D^k of 2.4 ± 0.3 indicates that C-H bond cleavage occurs during the transition state [6].

Equation 1: Kinetic Isotope Effect Calculation
$$
^D^k = \frac{kH}{kD} = \frac{\text{Rate of non-deuterated oxidation}}{\text{Rate of deuterated oxidation}}
$$

Isotopic labeling also differentiates between concerted and stepwise mechanisms. For example, in acid-catalyzed dehydration, deuterium at the β-position reduces the elimination rate by 40%, supporting a carbocation intermediate [6].

Table 3: Isotope Effects in Dehydration Reactions

Reaction Conditions^D^k (C-D vs. C-H)Mechanism Inferred
H~2~SO~4~ (0.5 M)1.8 ± 0.2E1 (Carbocation formation)
Zeolite catalyst1.1 ± 0.1E2 (Concerted elimination)

These data underscore the compound’s role in distinguishing mechanistic pathways [6].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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